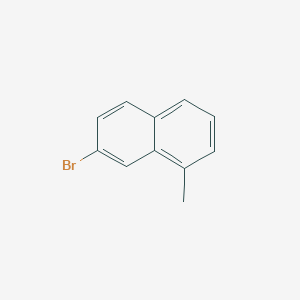

7-Bromo-1-methylnaphthalene

Overview

Description

7-Bromo-1-methylnaphthalene is a brominated naphthalene derivative that is of interest in various chemical syntheses and research studies. Although the provided papers do not directly discuss 7-Bromo-1-methylnaphthalene, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of brominated naphthalene derivatives is a topic of interest in several studies. For instance, the synthesis of 1-Bromo-8-methylnaphthalene and 1-Bromo-5-methylnaphthalene is achieved through a Diels-Alder reaction followed by deoxygenation steps, yielding high-purity products . Similarly, the synthesis of 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene from 1-bromonaphthalene demonstrates the versatility of brominated naphthalenes in organic synthesis . These methods could potentially be adapted for the synthesis of 7-Bromo-1-methylnaphthalene.

Molecular Structure Analysis

The molecular structure of brominated naphthalenes can be analyzed using various spectroscopic techniques. For example, the study on 1-bromo-2-methylnaphthalene utilized FT-Raman and FT-IR spectroscopy, along with DFT and HF methods, to interpret the vibrational frequencies and molecular structure . This approach could be applied to 7-Bromo-1-methylnaphthalene to gain insights into its structural characteristics.

Chemical Reactions Analysis

Brominated naphthalenes are key intermediates in the synthesis of various compounds. The paper discussing the synthesis of 6-bromo-5,7-dihydroxyphthalide 5-methyl ether highlights the use of brominated intermediates in the creation of bioactive polyphenols . This indicates that 7-Bromo-1-methylnaphthalene could also serve as an intermediate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalenes can be deduced from their molecular structure and synthesis methods. For instance, the graphitizable pitches derived from 1-methylnaphthalene through photobromination and closed-system dehydrobromination suggest that brominated naphthalenes can have tailored physical properties, such as softening points . Additionally, the computational analysis of 1-bromo-2-methylnaphthalene provides data on its electrostatic potential, nonlinear optical, and thermodynamic properties, which could be relevant for understanding the properties of 7-Bromo-1-methylnaphthalene .

Scientific Research Applications

Synthesis and Chemical Interactions

- Synthesis of Derivatives : 7-Bromo-1-methylnaphthalene is used in synthesizing various derivatives. For instance, bromination of 2-methylnaphthalene at low temperatures yields 1-bromo-2-methylnaphthalene, leading to the formation of 1-methoxy-2-methylnaphthalene with sodium methoxide and CuI catalysis (Wang Hai-yang, 2009).

- Diastereoselective Cycloaddition : 1-Bromo-4-methylnaphthalene is used to prepare chiral derivatives with singlet oxygen, resulting in endoperoxides with π-facial selectivity of stereoelectronic origin (W. Adam & M. Prein, 1994).

Bromination and Functionalization

- Bromination Studies : The bromination of 2,7-dihydroxynaphthalene gives dibromo derivatives, important for understanding bromination pathways (R. Cooke, Bl Johnson, & W. Owen, 1960).

- Functionalization of Methyl Group : Acid-catalyzed cleavage of certain derivatives yields various methyl derivatives of 1-methylnaphthalene, demonstrating the versatility of this compound in organic synthesis (C. W. Jefford, J. Rossier, S. Kohmoto, & J. Boukouvalas, 1984).

Advanced Applications in Material Science

- Photobromination and Polymerization : 1-Methylnaphthalene undergoes photobromination, followed by thermal dehydrobromination and polycondensation, to produce high-quality carbonaceous isotropic pitches. These pitches exhibit unique properties like low viscosity near their softening point, important in material science (Chuanzhang Ge et al., 2015).

- Graphitizable Pitches Synthesis : Novel graphitizable pitches with controllable properties are synthesized through a process involving photobromination of 1-methylnaphthalene, followed by dehydrobromination. This synthesis is significant in the production of materials with specific physical properties (Hai-xiao Yang et al., 2018).

Mechanism of Action

Target of Action

This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon (PAH) known to interact with various biological targets . .

Mode of Action

The mode of action of 7-Bromo-1-methylnaphthalene is not explicitly documented. As a naphthalene derivative, it may share some of the interaction mechanisms of naphthalene with its targets. Naphthalene and its derivatives are known to intercalate into DNA, disrupting its structure and function . The bromo and methyl groups on 7-Bromo-1-methylnaphthalene could potentially alter these interactions, leading to different biological effects.

Biochemical Pathways

Naphthalene and its derivatives are known to be metabolized by various bacterial species, including pseudomonas and bacillus . These bacteria can degrade naphthalene through several metabolic pathways, leading to the production of salicylate and catechol, which are further metabolized to central intermediates of metabolism .

Pharmacokinetics

Naphthalene is known to be absorbed through the lungs, skin, and gastrointestinal tract, and is widely distributed throughout the body . It is metabolized primarily in the liver and excreted in the urine .

Result of Action

Naphthalene and its derivatives are known to cause cytotoxicity and genotoxicity, potentially leading to cell death and genetic mutations . The bromo and methyl groups on 7-Bromo-1-methylnaphthalene could potentially alter these effects.

Action Environment

The action, efficacy, and stability of 7-Bromo-1-methylnaphthalene are likely to be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and the specific biological environment in which the compound is present . For instance, the compound is stored in a dry, cool, well-ventilated area , suggesting that moisture, heat, and poor ventilation could potentially affect its stability.

properties

IUPAC Name |

7-bromo-1-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHZOTAQXZRRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496162 | |

| Record name | 7-Bromo-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1-methylnaphthalene | |

CAS RN |

33295-35-1 | |

| Record name | 7-Bromo-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 7-Bromo-1-methylnaphthalene in the synthesis of Eudalene?

A1: 7-Bromo-1-methylnaphthalene serves as a crucial intermediate in the synthesis of Eudalene []. The compound is reacted with acetone to form an intermediate which is then reduced by hydrogen iodide to yield the final product, Eudalene [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

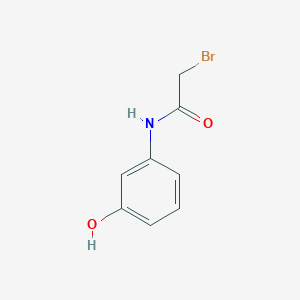

![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)